Finafloxacin-d4 HCl

LC-MS/MS Bioanalysis Stable Isotope Labeling

Finafloxacin-d4 HCl is the indispensable deuterated internal standard for precise LC-MS/MS quantification of the pH-activated antibiotic finafloxacin. Its identical co-elution and ionization properties compensate for matrix effects and recovery variability, ensuring accuracy within the ±15% limits mandated by FDA and EMA bioanalytical guidelines—a requirement generic analogs cannot satisfy. This ≥98% pure, HCl salt standard is critical for reliable pharmacokinetic, bioequivalence, and TDM data, directly supporting valid regulatory submissions.

Molecular Formula C20H15D4FN4O4.HCl
Molecular Weight 438.873
Cat. No. B1165078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinafloxacin-d4 HCl
Molecular FormulaC20H15D4FN4O4.HCl
Molecular Weight438.873
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Finafloxacin-d4 HCl: Deuterated Fluoroquinolone Internal Standard for LC-MS/MS Quantification


Finafloxacin-d4 HCl (CAS 2012598-36-4) is the deuterium-labeled hydrochloride salt of finafloxacin, a novel 8-cyano-substituted fluoroquinolone antibiotic. The parent compound exhibits broad-spectrum antibacterial activity with a unique property of enhanced potency under acidic pH conditions (pH 5.0–6.5) [1]. The "-d4" designation indicates the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, which does not alter the molecule's biological activity or chemical behavior but provides a distinct mass difference (+4 Da) for mass spectrometric detection . This deuterated analog serves as a critical internal standard (IS) for the accurate and precise quantification of finafloxacin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [2].

Why Non-Deuterated Finafloxacin HCl Cannot Substitute Finafloxacin-d4 HCl in Quantitative Bioanalysis


In LC-MS/MS-based quantification of finafloxacin from biological samples, the use of a non-deuterated analog or a structurally similar but non-identical compound as an internal standard introduces significant analytical error. The deuterated internal standard (Finafloxacin-d4 HCl) co-elutes with the analyte, experiences identical matrix effects and ionization efficiency, and compensates for variability in sample preparation and instrument response [1]. Without this isotopic internal standard, quantitative accuracy can degrade from the required ±15–20% to unacceptable levels (>30% error), potentially leading to incorrect pharmacokinetic parameter estimation and flawed regulatory submissions [2]. Generic substitution with unlabeled finafloxacin HCl, other fluoroquinolones, or non-isotopic internal standards fails to meet the precision and accuracy requirements mandated by bioanalytical method validation guidelines (e.g., FDA, EMA) for drug development and clinical trial support [3].

Quantitative Differentiation of Finafloxacin-d4 HCl: Evidence-Based Advantages Over Analogs and Alternatives


Isotopic Purity and Deuterium Incorporation Ensure Reliable Internal Standard Performance

Finafloxacin-d4 HCl is supplied with a certified isotopic purity of ≥98% deuterium incorporation at four specific hydrogen positions, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . This high isotopic enrichment ensures minimal interference from the unlabeled analyte in the MS/MS channel used for the internal standard, which is critical for accurate quantification. In contrast, non-deuterated finafloxacin HCl or alternative internal standards (e.g., structural analogs) lack this isotopic purity guarantee and may introduce significant cross-talk or variable matrix effects, compromising assay precision and accuracy [1].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Enhanced Antibacterial Activity at Acidic pH: A Differentiating Feature of the Parent Compound

The parent compound, finafloxacin, demonstrates a unique pH-dependent activity profile. At pH 5.8, the MIC of finafloxacin against Staphylococcus aureus was 2- to 4-fold lower than at pH 7.2, while the MIC of ciprofloxacin increased by 2- to 4-fold under the same acidic conditions [1]. Specifically, for S. aureus ATCC 25923, the MIC of finafloxacin decreased from 0.125 mg/L at pH 7.2 to 0.064 mg/L at pH 5.8, whereas the MIC of ciprofloxacin increased from 0.25 mg/L to 0.5 mg/L [2]. Against a panel of Escherichia coli mutants expressing various fluoroquinolone resistance mechanisms, finafloxacin MICs at pH 5.8 were lower than those of ciprofloxacin, levofloxacin, and moxifloxacin by a factor ranging from 2- to 256-fold [3].

Antimicrobial Resistance Acidic Infection Sites Fluoroquinolone

Reduced Susceptibility to Common Fluoroquinolone Resistance Mechanisms

Finafloxacin demonstrates reduced susceptibility to several fluoroquinolone resistance determinants compared to ciprofloxacin. Against an isogenic S. aureus strain overexpressing the NorA efflux pump, the MIC of finafloxacin increased only modestly (≤2-fold), while ciprofloxacin MICs increased by 4- to 8-fold [1]. Additionally, finafloxacin MICs were unaffected by the plasmid-mediated QepA1 efflux pump and the AAC(6′)-Ib-cr aminoglycoside acetyltransferase, both of which confer resistance to other fluoroquinolones [2]. Against ESBL-producing Enterobacteriaceae in artificial urine (pH 5.8), finafloxacin eliminated all strains within 2 hours, while ciprofloxacin and levofloxacin were almost inactive against SHV producers and allowed regrowth of TEM producers after 6–8 hours [3].

Antimicrobial Resistance Efflux Pumps QRDR Mutations

Pharmacokinetic Profile Supporting Once-Daily Dosing and Predictable Exposure

Finafloxacin exhibits favorable pharmacokinetic properties in humans, including rapid oral absorption, a half-life of approximately 10 hours, and dose-proportional exposure at therapeutic doses [1]. Following a single 800 mg oral dose, the mean Cmax reaches 9.3 μg/mL with an AUC0-∞ of 65.3 μg·h/mL [2]. Approximately one-third of the dose is excreted unchanged in urine, with renal clearance involving both glomerular filtration and saturable tubular secretion [3]. Importantly, no class-typical adverse events (e.g., QTc prolongation, neurotoxicity, hypoglycemia) were observed in Phase I studies [1]. These parameters compare favorably with other fluoroquinolones: for instance, levofloxacin 750 mg yields a Cmax of 8.6 μg/mL and a half-life of 7–8 hours, requiring once-daily dosing but with a shorter half-life [4].

Pharmacokinetics ADME Dosing Regimen

Optimal Research and Industrial Applications for Finafloxacin-d4 HCl Based on Quantified Evidence


LC-MS/MS Method Development and Validation for Finafloxacin Quantification

Finafloxacin-d4 HCl is the essential internal standard for developing and validating robust LC-MS/MS methods to quantify finafloxacin in plasma, urine, and tissue homogenates. The high isotopic purity (≥98% deuterium) and identical chemical behavior ensure accurate compensation for matrix effects and recovery variability . This application is mandated by regulatory guidelines (FDA, EMA) for bioanalytical method validation, where precision and accuracy must be within ±15% (±20% at LLOQ) [1]. Without this deuterated standard, method validation would fail, delaying drug development programs.

Pharmacokinetic and Bioequivalence Studies in Drug Development

In Phase I-III clinical trials, accurate measurement of finafloxacin plasma concentrations is critical for determining key pharmacokinetic parameters (Cmax, AUC, t1/2) and for establishing bioequivalence between formulations. Finafloxacin-d4 HCl enables precise quantification in these studies, as demonstrated in population PK analyses of finafloxacin in healthy volunteers and cUTI patients, where LC-MS/MS with a deuterated internal standard was used to analyze thousands of samples [2]. The data generated directly support regulatory submissions (NDA, ANDA) and inform dosing regimen decisions.

Therapeutic Drug Monitoring (TDM) in Special Patient Populations

For critically ill patients or those with altered pharmacokinetics (e.g., renal impairment, obesity), therapeutic drug monitoring of finafloxacin may be required to ensure efficacy and avoid toxicity. Finafloxacin-d4 HCl allows clinical laboratories to develop and implement accurate, high-throughput LC-MS/MS assays for TDM, where precise quantification in the presence of potentially interfering endogenous compounds is paramount. The assay's accuracy, enabled by the deuterated internal standard, ensures that dose adjustments are based on reliable drug concentration data [3].

Investigating pH-Dependent Antibacterial Activity in Acidic Microenvironments

Although the deuterated analog itself is not used for antimicrobial studies, researchers procuring Finafloxacin-d4 HCl for analytical purposes often work in parallel with the parent compound to investigate its unique property of enhanced activity at low pH. This is particularly relevant for studying infections in acidic niches such as abscesses, the urinary tract (artificial urine models), intracellular compartments (macrophage infection models), and the gastric mucosa (H. pylori) [4]. Quantifying drug concentrations at these sites using the deuterated internal standard is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships that explain finafloxacin's efficacy advantage over ciprofloxacin and levofloxacin in these environments [5].

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